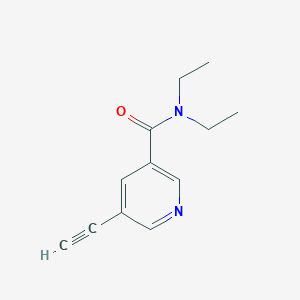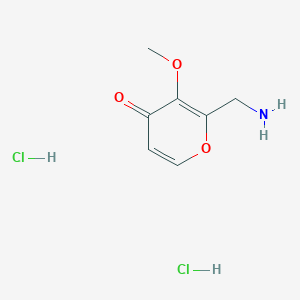
N,N-diethyl-5-ethynylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-5-ethynylnicotinamide (also known as DANA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medical research. DANA is a derivative of nicotinamide, a compound that is essential for the proper functioning of the human body.
作用机制
The mechanism of action of DANA involves the inhibition of NAD biosynthesis. NAD is a coenzyme that is essential for many cellular processes, including energy production, DNA repair, and cell signaling. DANA inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD. By inhibiting NAMPT, DANA reduces the levels of NAD in cells, which leads to the inhibition of various cellular processes that require NAD.
Biochemical and Physiological Effects
DANA has been shown to have several biochemical and physiological effects on cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. DANA has also been shown to reduce the levels of pro-inflammatory cytokines in cells, which reduces inflammation and oxidative stress. Additionally, DANA has been shown to increase the levels of autophagy in cells, which is a process that helps cells to remove damaged proteins and organelles.
实验室实验的优点和局限性
One of the main advantages of using DANA in lab experiments is its specificity towards NAMPT. DANA has been shown to inhibit NAMPT activity with high specificity, which reduces the risk of off-target effects. Additionally, DANA is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of using DANA is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on DANA. One potential direction is to study the effects of DANA on other cellular processes that require NAD, such as DNA repair and cell signaling. Additionally, further research is needed to determine the optimal dosage and administration of DANA for its potential use in cancer and neurodegenerative disease treatment. Finally, the development of more soluble derivatives of DANA could improve its usefulness in lab experiments.
Conclusion
In conclusion, N,N-diethyl-5-ethynylnicotinamide (DANA) is a promising compound that has potential applications in various fields of scientific research. Its specificity towards NAMPT and ability to inhibit NAD biosynthesis make it a valuable tool for studying cellular processes and diseases. Further research is needed to fully understand the potential of DANA and its derivatives for medical and scientific applications.
合成方法
The synthesis of DANA involves the reaction of nicotinic acid with diethylamine and propargyl bromide. The reaction produces DANA as a yellow crystalline solid with a melting point of 123-125°C. The purity of the compound can be checked using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DANA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DANA is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by blocking the activity of nicotinamide adenine dinucleotide (NAD), a coenzyme that is essential for the survival of cancer cells. DANA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
属性
IUPAC Name |
N,N-diethyl-5-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOTFVZKNPVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)

![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)


![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)